molecular formula C12H10ClNO B1600033 2-(Benzyloxy)-6-chloropyridine CAS No. 29449-73-8

2-(Benzyloxy)-6-chloropyridine

Cat. No. B1600033
CAS RN: 29449-73-8
M. Wt: 219.66 g/mol
InChI Key: OSKQRHCKRSMITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 2-(Benzyloxy)-6-chloropyridine is an organic compound with the molecular formula C₁₂H₁₀ClNO . It consists of a pyridine ring substituted with a benzyl ether group and a chlorine atom.

  • The benzyl ether moiety (benzyloxy) is attached to the pyridine nitrogen, and the chlorine atom is positioned at the 6-position of the pyridine ring.





  • Synthesis Analysis



    • The synthetic routes for 2-(Benzyloxy)-6-chloropyridine are well-documented in the literature. Researchers have reported various methods to prepare this compound, including:

      • Friedel–Crafts acylation : Starting from 2-chloropyridine, the benzyl ether group can be introduced using benzyl alcohol under acidic conditions.

      • Nucleophilic substitution : Alternatively, the benzyl ether can be formed by reacting 2-chloropyridine with benzyl chloride or benzyl bromide.

      • Other methods : Depending on the specific research context, other synthetic approaches may also be employed.







  • Molecular Structure Analysis



    • The molecular structure of 2-(Benzyloxy)-6-chloropyridine includes the following features:

      • A six-membered pyridine ring with a chlorine atom at the 6-position.

      • A benzyl ether group (benzyloxy) attached to the pyridine nitrogen.

      • The overall conformation of the molecule is influenced by the presence of nitrogen atoms, which can participate in hydrogen bonding.







  • Chemical Reactions Analysis



    • 2-(Benzyloxy)-6-chloropyridine can participate in various chemical reactions, including:

      • Substitution reactions : The chlorine atom can undergo substitution reactions with nucleophiles.

      • Functional group transformations : The benzyl ether group can be modified through various reactions.

      • Complexation reactions : The nitrogen atom in the pyridine ring can form stable complexes with metal ions.







  • Physical And Chemical Properties Analysis



    • 2-(Benzyloxy)-6-chloropyridine has specific physical and chemical properties, such as solubility, melting point, and density. These properties are influenced by its molecular structure.




  • Scientific Research Applications

    Synthesis and Biological Activity

    • 2-(Benzyloxy)-6-chloropyridine derivatives have been utilized in the synthesis of potent and selective human CB1 inverse agonists. These compounds are useful in exploring the structure-activity relationship for therapeutic applications (Meurer et al., 2005).

    Chemical Synthesis and Protection of Alcohols

    • This compound has been employed in the protection of alcohols using 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate. Such methods are crucial in organic synthesis for creating specific compounds while avoiding unwanted reactions (Poon et al., 2007).

    Structural Characterization and Electrical Properties

    • 2-(Benzyloxy)-6-chloropyridine derivatives have been synthesized and characterized for their structural and electrical properties. This includes studies on organic-inorganic hybrid materials, which can have significant implications in materials science (Soukrata et al., 2015).

    Organic Chemistry and Synthesis Techniques

    • In organic chemistry, this compound has been explored for its role in unusual lithiation reactions, providing new pathways to synthesize chlorinated pyridinic and bis-heterocyclic synthons, which are valuable for creating a variety of chemical structures (Choppin et al., 2000).

    Coordination Chemistry and Photophysical Properties

    • Derivatives of 2-(Benzyloxy)-6-chloropyridine have been used in the synthesis of lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, which can have applications in areas like photonics and sensor technologies (Sivakumar et al., 2011).

    Pharmaceutical Synthesis

    • In pharmaceutical research, 2-(Benzyloxy)-6-chloropyridine is used in the synthesis of complex molecules like paliperidone, demonstrating its utility in the creation of active pharmaceutical ingredients (Ji Ya-fei, 2010).

    Organopalladium Chemistry

    • It plays a role in the formation of organopalladium(II) complexes. These complexes are essential in various catalytic processes, including cross-coupling reactions, which are fundamental in organic synthesis (Isobe et al., 1986).

    Safety And Hazards



    • Caution : This compound may pose risks if ingested, inhaled, or exposed to skin or eyes. Proper personal protective equipment and handling precautions are essential.




  • Future Directions



    • Further research could explore:

      • Biological activity : Investigate potential applications in drug discovery or other fields.

      • Derivatives : Synthesize and study derivatives of this compound.

      • Mechanistic studies : Understand its interactions with other molecules or biological targets.






    properties

    IUPAC Name

    2-chloro-6-phenylmethoxypyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H10ClNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OSKQRHCKRSMITJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC2=NC(=CC=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H10ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30460512
    Record name 2-(benzyloxy)-6-chloropyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30460512
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    219.66 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Benzyloxy)-6-chloropyridine

    CAS RN

    29449-73-8
    Record name 2-(benzyloxy)-6-chloropyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30460512
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    To a flask were added 5.0 g 6-chloro-2-hydroxypyridine, 5.3 g potassium carbonate and 75 ml N,N-dimethylformamide. After cooling to 5 C under nitrogen, 5.9 g of benzyl chloride were added drop wise and the reaction mixture was warmed to 60 C for 3 hours. After cooling to 10 C, the reaction mixture was quenched with 75 ml of water and the product was extracted with ethyl acetate and washed with water. Following solvent removal, the product was purified by silica gel chromatography using 5% ethyl acetate in hexane to give a clear colorless oil 7.9 g.
    Quantity
    5 g
    Type
    reactant
    Reaction Step One
    Quantity
    5.3 g
    Type
    reactant
    Reaction Step One
    Quantity
    75 mL
    Type
    solvent
    Reaction Step One
    Quantity
    5.9 g
    Type
    reactant
    Reaction Step Two
    Name

    Synthesis routes and methods II

    Procedure details

    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods III

    Procedure details

    Following the procedure of Example 4a) above, benzyl alcohol (5 g; 46 mmols) reacted with sodium hydride (1.19 g), was refluxed for 1 hour with 2,6-dichloropyridine (6.9 g; 46 mmols) using sodium hydride and dry dimethylformamide as solvent. 2-Benzyloxy-6-chloropyridine (6.1 g; 60%) was obtained as a colorless oil following solvent extraction with chloroform/water (500 ml; 50/50), purification and chromatographic separation of the product from the organic layer, identified by elemental analysis and mass spectrum.
    Quantity
    5 g
    Type
    reactant
    Reaction Step One
    Quantity
    6.9 g
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four
    Quantity
    1.19 g
    Type
    solvent
    Reaction Step Five

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(Benzyloxy)-6-chloropyridine
    Reactant of Route 2
    Reactant of Route 2
    2-(Benzyloxy)-6-chloropyridine
    Reactant of Route 3
    Reactant of Route 3
    2-(Benzyloxy)-6-chloropyridine
    Reactant of Route 4
    Reactant of Route 4
    2-(Benzyloxy)-6-chloropyridine
    Reactant of Route 5
    Reactant of Route 5
    2-(Benzyloxy)-6-chloropyridine
    Reactant of Route 6
    Reactant of Route 6
    2-(Benzyloxy)-6-chloropyridine

    Citations

    For This Compound
    3
    Citations
    T Bakhshi - 2014 - cardinalscholar.bsu.edu
    … : Yields (isolated) for the Synthesis of 2-Benzyloxy-6-chloropyridine … 2.10 Synthesis of 2-benzyloxy-6-chloropyridine … Overall yields for the synthesis of 2-benzyloxy-6-chloropyridine are …
    Number of citations: 2 cardinalscholar.bsu.edu
    M Kuriyama, N Hamaguchi, G Yano… - The Journal of …, 2016 - ACS Publications
    The catalytic deuterodechlorination of aryl/heteroaryl chlorides was developed with a palladium/unsymmetrical NHC system, and the precisely controlled introduction of deuterium into a …
    Number of citations: 42 pubs.acs.org
    R De Bode, CA Salemink - Recueil des Travaux Chimiques …, 1974 - Wiley Online Library
    The attempted synthesis of 3‐deazaguanine along two pathways has lead to several new imidazo[4,5‐c]pyridines. 3‐Deazaguanine itself could not be isolated from the preceding 2‐(…
    Number of citations: 8 onlinelibrary.wiley.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.